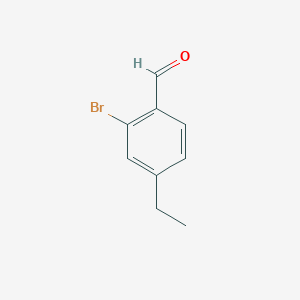

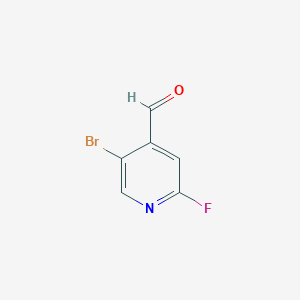

2-Bromo-4-ethylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-ethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 . The compound is typically stored in a refrigerator and has a physical form of a light-yellow to yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a light-yellow to yellow liquid . It has a molecular weight of 213.07 . The compound is typically stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mécanisme D'action

Target of Action

It’s known that benzaldehyde derivatives can interact with various biological targets, often acting as intermediates in organic synthesis .

Mode of Action

Benzaldehyde derivatives are known to participate in various chemical reactions such as nucleophilic substitution and oxidation . They can also be involved in reactions like Carbonylative Stille couplings, Knoevenagel condensation, and intramolecular amination .

Biochemical Pathways

Benzaldehyde derivatives are known to be involved in various biochemical pathways, often acting as intermediates in the synthesis of more complex molecules .

Pharmacokinetics

It’s known that the compound is a light-yellow to yellow liquid at room temperature . It’s recommended to be stored in a refrigerator, indicating that it may be sensitive to higher temperatures .

Result of Action

As a benzaldehyde derivative, it may participate in various chemical reactions leading to the synthesis of more complex molecules .

Avantages Et Limitations Des Expériences En Laboratoire

2-Bromo-4-ethylbenzaldehyde has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it is important to note that this compound is flammable and should be handled with care.

Orientations Futures

The future of 2-Bromo-4-ethylbenzaldehyde is promising, as it has a wide range of applications in both industrial and scientific research. Possible future directions include the development of new uses for this compound, such as the use of its anti-inflammatory properties in the treatment of diseases, the development of new catalysts based on this compound, and the development of new fluorescent dyes for imaging and detecting molecules. Additionally, further research into the biochemical and physiological effects of this compound could lead to new uses for this compound.

Méthodes De Synthèse

2-Bromo-4-ethylbenzaldehyde is synthesized from the reaction of 4-ethylbenzaldehyde with bromine in the presence of an acid catalyst. The reaction takes place in an aqueous solution at a temperature of about 80°C. The resulting product is purified by distillation to obtain a clear liquid.

Applications De Recherche Scientifique

2-Bromo-4-ethylbenzaldehyde has been used in a number of scientific research applications. It has been used as a fluorescent dye for imaging and detecting proteins and other molecules. It has also been used as a catalyst in organic reactions, as a flame retardant, and as a reagent in the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of polymers and as a building block in the synthesis of other organic compounds.

Safety and Hazards

2-Bromo-4-ethylbenzaldehyde is classified under GHS07 for safety . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-bromo-4-ethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXROIANNXWGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)

![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)